4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
Description
This compound is a pyrimidine derivative featuring a cyclopenta[d]pyrimidine core fused with a piperazine ring at the 4-position. The pyrimidine scaffold is further substituted at the 6-position with a 3,5-dimethyl-1H-pyrazole moiety and at the 2-position with a methyl group. The piperazine linkage may enhance solubility and bioavailability, while the pyrazole and cyclopentapyrimidine groups could contribute to binding affinity via hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8/c1-14-11-15(2)29(26-14)20-12-19(24-16(3)25-20)27-7-9-28(10-8-27)21-17-5-4-6-18(17)22-13-23-21/h11-13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOHCYQZEKCQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=NC5=C4CCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key Findings
Bioactivity Profile: The target compound’s 3,5-dimethylpyrazole group is structurally analogous to antifungal pyridylpyrazolamides, which inhibit Sclerotinia sclerotiorum at 50 µg/mL . Compared to pyrimidine-catechol-diether NNRTIs (e.g., compound XIII), which show nanomolar anti-HIV activity , the target lacks the catechol-diether motif critical for binding to the HIV-1 reverse transcriptase hydrophobic pocket.
Synthetic Accessibility: The target’s piperazine-cyclopenta[d]pyrimidine linkage may present synthetic challenges compared to EU patent compounds with straightforward pyrazino-pyrimidinone cores . However, methods for coupling piperazines with pyrimidines are well-documented, as seen in arylpiperazine-pyrazole derivatives .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
